[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Overview
Description
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O3 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties .
Azetidines
Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom. They are used as building blocks in the synthesis of various biologically active compounds. Azetidines can act as bioisosteres for amines and can be used to improve the metabolic stability of drug candidates .
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-8(15)5-13-3-7(4-13)10-11-9(12-16-10)6-1-2-6;/h6-7H,1-5H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPOQQAGJJFMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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